molecular formula C9H9NO4 B181542 N-(Carboxymethyl)anthranilic acid CAS No. 612-42-0

N-(Carboxymethyl)anthranilic acid

Cat. No. B181542
CAS RN: 612-42-0
M. Wt: 195.17 g/mol
InChI Key: PJUXPMVQAZLJEX-UHFFFAOYSA-N
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Description

“N-(Carboxymethyl)anthranilic acid” is an aromatic amino acid derivative . It is a natural product found in Aspergillus terreus . Anthranilic acid and its analogues are significant components of different bioactive compounds and medications with a variety of biological activities .


Synthesis Analysis

Anthranilic acid and its analogues present a privileged profile as pharmacophores for the rational development of pharmaceuticals . The substitution on the anthranilic acid scaffold provides large compound libraries, which enable a comprehensive assessment of the structure-activity relationship (SAR) analysis for the identification of hits and leads in a typical drug development paradigm .


Molecular Structure Analysis

The molecular formula of “N-(Carboxymethyl)anthranilic acid” is C9H9NO4 . The InChI representation of the molecule is InChI=1S/C9H9NO4/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14) . The Canonical SMILES representation is C1=CC=C(C(=C1)C(=O)O)NCC(=O)O .


Chemical Reactions Analysis

Anthranilic acid derivatives reportedly present neuroprotective applications by downregulating the key pathways responsible for the manifestation of neuropathological features and neurodegeneration .

Scientific Research Applications

  • Dehydration of Dicarboxylic Acids : N-(Carboxymethyl)anthranilic acid, when treated with dehydrating agents, forms cyclic ortho amides or 7-membered anhydrides. Such chemical transformations have implications in organic synthesis and potentially in pharmaceuticals (Wiklund, Romero, & Bergman, 2003).

  • Antiallergic Properties : N-(Carboxymethyl)anthranilic acid derivatives, such as N (3', 4'-dimethoxycinnamoyl) anthranilic acid (N-5'), have been found to be effective antiallergic drugs, potentially useful in treating asthma and other allergic reactions (Koda, Nagai, Watanabe, Yanagihara, & Sakamoto, 1976).

  • Fluorosensing and Metal Ion Detection : N-(Carboxymethyl)anthranilic acid derivatives like N-(1-Pyrene)anthranilic acid are used in fluorosensing for selective metal ion detection, especially in detecting Hg(II) ions in water (Wolf, Liu, Mei, August, & Casimir, 2006).

  • Mast Cell Stabilization : Another derivative, N-(3,4-dimethoxycinnamoyl) anthranilic acid (N-5'), has been investigated for treating perennial nasal allergy, showing effectiveness as a mild mast cell stabilizer (Okuda, Ishikawa, Saito, Shimizu, & Baba, 1984).

  • Amyloid Fibril Inhibition : N-substituted anthranilic acids have been studied for their potential in inhibiting amyloid fibril formation, which is significant in the context of diseases like Alzheimer's (Oza, Petrassi, Purkey, & Kelly, 1999).

  • Nanotechnology Applications : Poly(anthranilic acid)/multi-walled carbon nanotube composites, incorporating carboxylic groups, exhibit unique spectral, morphological, and electrical properties useful in nanotechnology and materials science (Dash, Tripathy, Sasmal, Mohanty, & Nayak, 2010).

  • Cancer Cell Detection : Substituted anthranilic acids are investigated as environmental probes for detecting cancer cells, demonstrating the potential of N-(Carboxymethyl)anthranilic acid derivatives in medical diagnostics (Culf, Yin, Monro, Ghosh, Barnett, Ouellette, Čuperlović-Culf, & McFarland, 2016).

Safety And Hazards

When handling “N-(Carboxymethyl)anthranilic acid”, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(carboxymethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUXPMVQAZLJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060609
Record name Benzoic acid, 2-[(carboxymethyl)amino]-
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779570
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(Carboxymethyl)anthranilic acid

CAS RN

612-42-0
Record name N-(2-Carboxyphenyl)glycine
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Record name Benzoic acid, 2-((carboxymethyl)amino)-
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Record name N-(Carboxymethyl)anthranilic acid
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Record name Benzoic acid, 2-[(carboxymethyl)amino]-
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Record name Benzoic acid, 2-[(carboxymethyl)amino]-
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Record name N-(carboxymethyl)anthranilic acid
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Synthesis routes and methods

Procedure details

To a solution of chloroacetic acid (347 g, 3.67 mol) in water (500 mL), sodium carbonate (200 g, 4.72 mol) was carefully added at room temperature under stirring. The formed solution was heated to 40-45° C. and quickly added to a mixture prepared from a suspension of anthranilic acid (500 g, 3.65 mol) in water (340 mL) and 35% aqueous sodium hydroxide solution (320 mL) and heated to 40-45° C. The reaction mixture was kept at 40° C. for 4 days and the solid reaction mixture was treated with a solution of sodium hydroxide (150 g, 3.75 mol) in water (4 L). The mixture was heated to 60° C. and filtered off while hot. The solid residue was washed on the filter with 20% aqueous sodium hydroxide until the solid residue was dissolved, and the combined filtrates were acidified with 37% aqueous hydrochloric acid to pH 3. The precipitate was filtered off; an additional amount of the product precipitated overnight from the filtrate and was collected. The product was dried at 100° C. to give total 567 g (80%), m.p. 220° C.
Quantity
347 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
340 mL
Type
solvent
Reaction Step Two
Quantity
320 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Three
Quantity
150 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
GP Yong, S Qiao, ZY Wang, Y Cui - Inorganica chimica acta, 2005 - Elsevier
Two novel Cd(II) coordination polymers, [(CH 3 ) 2 NH 2 ] 2 [Cd(cma) 2 ](H 2 O) (1) and [Cd 3 (bcma) 2 (H 2 O)](H 2 O) (2) (H 2 cma=N-(carboxymethyl)-anthranilic acid, H 3 bcma=N,N′…
Number of citations: 24 www.sciencedirect.com
P Wiklund, I Romero, J Bergman - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
Treatment of N-(carboxymethyl)-anthranilic acids 1 with several dehydrating agents, gave the cyclic ortho amides 6, or the 7-membered anhydrides 7. After reaction of N-(carboxymethyl)…
Number of citations: 17 pubs.rsc.org
P Wiklund - 2004 - openarchive.ki.se
… Treatment of N-carboxymethyl anthranilic acid (1) with TFAA afforded the double condensation product 51 via the N-trifluoroacetylated intermediate 52 (paper II). The amino side chain …
Number of citations: 10 openarchive.ki.se
DL Dinsel - 1962 - search.proquest.com
This investigation is one of a series of studies which have been performed in this laboratory. These studies are concerned with the analytical properties of anthranillc acid and …
Number of citations: 3 search.proquest.com
A Young, TR Sweet - Journal of the American Chemical Society, 1958 - ACS Publications
The Stability of Metal Chelates of Compounds Related to Anthranilic Acid Page 1 soo Allen Young and Thomas R. Sweet Vol. only nickel (76.48%) and phosphorus (23.58%) to be …
Number of citations: 25 pubs.acs.org
JN Ladd - Australian Journal of Biological Sciences, 1962 - CSIRO Publishing
Simultaneous adaptation experiments with washed cell suspensions of an Achromobacter species indicate that this organism metabolizes anthranilic acid and N-(carboxymethyl)…
Number of citations: 3 www.publish.csiro.au
WM Padgett, WF Hamner - Journal of the American Chemical …, 1958 - ACS Publications
The infrared spectra from 2-16 µ of thirty-five derivatives of 1, 3, 5-triazine havebeen obtained, using solid samples dis-persed in alkali halide disks. With the exception of cyanuric acid, …
Number of citations: 135 pubs.acs.org
H Chen, G Daletos, MS Abdel-Aziz, D Thomy, H Dai… - Phytochemistry …, 2015 - Elsevier
The soil-dwelling fungus Aspergillus terreus was isolated from sediment collected from the lake of Wadi EI Natrun in Egypt. Co-cultivation of A. terreus with the bacteria Bacillus subtilis …
Number of citations: 71 www.sciencedirect.com
ARB Ola, D Thomy, D Lai… - Journal of natural …, 2013 - ACS Publications
Coculturing the fungal endophyte Fusarium tricinctum with the bacterium Bacillus subtilis 168 trpC2 on solid rice medium resulted in an up to 78-fold increase in the accumulation in …
Number of citations: 242 pubs.acs.org
NP Sweeny, CS Rohrer, OW Brown - Journal of the American …, 1958 - ACS Publications
Dinickel phosphide, preparedby the reduction of nickel orthophosphate in excess hydrogen for 15.7 hours at 545, was found to be a surprisingly active heterogeneous catalyst for the …
Number of citations: 74 pubs.acs.org

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